molecular formula C23H26Cl2FN3O3S B1429475 N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide CAS No. 1445901-81-4

N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide

Cat. No.: B1429475
CAS No.: 1445901-81-4
M. Wt: 514.4 g/mol
InChI Key: IKCATSIXVMLWNW-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a fluorobenzyl group substituted with a 4-acetylpiperazine moiety and a cyclobutylamine side chain. Its structural complexity includes:

  • A 3,5-dichlorobenzenesulfonamide core, which is common in pharmacologically active molecules due to its ability to engage in halogen bonding and hydrophobic interactions.
  • A cyclobutyl substituent on the sulfonamide nitrogen, which introduces steric bulk and may influence receptor selectivity.

Properties

IUPAC Name

N-[[4-(4-acetylpiperazin-1-yl)-2-fluorophenyl]methyl]-3,5-dichloro-N-cyclobutylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26Cl2FN3O3S/c1-16(30)27-7-9-28(10-8-27)21-6-5-17(23(26)14-21)15-29(20-3-2-4-20)33(31,32)22-12-18(24)11-19(25)13-22/h5-6,11-14,20H,2-4,7-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCATSIXVMLWNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC(=C(C=C2)CN(C3CCC3)S(=O)(=O)C4=CC(=CC(=C4)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26Cl2FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C23H26Cl2FN3O3S
  • Molecular Weight : 514.44 g/mol
  • IUPAC Name : this compound

The compound features a piperazine ring, a fluorobenzyl moiety, and a sulfonamide group, contributing to its diverse biological interactions.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in various metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : The compound interacts with various receptors, potentially altering signaling pathways related to cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity Type Description
Antitumor Activity Demonstrated potential in inhibiting tumor growth in preclinical models.
Antimicrobial Properties Exhibits activity against certain bacterial strains, suggesting potential use as an antibiotic.
Neuroprotective Effects Investigated for its role in neuroprotection, particularly in models of neurodegeneration.

Case Studies and Research Findings

  • Antitumor Effects :
    • A study evaluated the compound's efficacy against various cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis in breast cancer cells (IC50 values indicating potency were noted) .
  • Neuroprotection :
    • In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential therapeutic applications in neurodegenerative diseases .
  • Antimicrobial Activity :
    • The compound was tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration for antibiotic development .

Synthesis and Development

The synthesis of this compound involves several key steps:

  • Formation of the Piperazine Ring : Synthesized through reactions involving ethylenediamine.
  • Acetylation : The introduction of the acetyl group occurs under acidic conditions.
  • Fluorination : Achieved via nucleophilic substitution using fluorinating agents.
  • Cyclobutylation and Sulfonamide Formation : Final steps include cycloaddition reactions and sulfonamide formation through benzenesulfonyl chloride.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Key Structural Features

The compound shares structural motifs with other piperazine- and sulfonamide-containing molecules. Below is a comparative analysis:

Feature Target Compound Analog (7g from )
Core Structure Benzenesulfonamide Pentanamide
Piperazine Substitution 4-Acetylpiperazine (electron-withdrawing acetyl group) 4-(2,4-Dichlorophenyl)piperazine (bulky, halogenated substituent)
Aromatic Substituents 3,5-Dichlorophenyl and 2-fluorobenzyl groups 2,4-Dichlorophenyl and thiophen-3-ylphenyl groups
Side Chain Cyclobutyl group (small, rigid ring) Thiophene-phenyl group (planar, π-electron-rich)
Potential Targets Likely enzyme/receptor with sulfonamide binding pockets (e.g., kinases, GPCRs) Dopamine D3 receptor (as per )
2.2 Functional and Pharmacological Differences
  • Halogenation : Both compounds utilize chlorine substituents for hydrophobic interactions, but the target compound’s 2-fluorobenzyl group introduces electronegativity that could enhance metabolic stability relative to 7g’s thiophene .
  • Rigidity vs. Flexibility : The cyclobutyl group in the target compound imposes steric constraints, which may improve selectivity but reduce binding affinity compared to 7g’s flexible pentanamide chain.

Research Findings and Limitations

  • Biological Activity: highlights 7g’s selectivity for dopamine D3 receptors, but the target compound’s activity remains uncharacterized in the provided materials.

Preparation Methods

Preparation of the 4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl Intermediate

  • Starting material: 2-fluoro-4-nitrobenzyl derivative or 2-fluoro-4-halobenzyl compound.
  • Step 1: Nucleophilic aromatic substitution or palladium-catalyzed amination to introduce the piperazine ring at the 4-position of the fluorobenzyl moiety.
  • Step 2: Acetylation of the piperazine nitrogen to form the 4-acetylpiperazine substituent. This is typically done using acetic anhydride or acetyl chloride under mild basic conditions.
  • Step 3: Reduction of any nitro groups to amines if nitro precursors are used initially.

Synthesis of 3,5-Dichloro-N-cyclobutylbenzenesulfonamide

  • Step 1: Sulfonylation of 3,5-dichlorobenzenesulfonyl chloride with cyclobutylamine.
  • Conditions: Typically performed in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the released HCl.
  • Step 2: Purification by recrystallization or chromatography to isolate the sulfonamide.

Coupling of the Benzyl and Sulfonamide Fragments

  • The key step involves nucleophilic substitution of the sulfonamide nitrogen with the benzyl intermediate bearing the acetylpiperazine and fluorine substituents.
  • This may be achieved by activating the benzyl moiety (e.g., benzyl halide or benzyl tosylate) and reacting it with the sulfonamide nitrogen under basic conditions.
  • Reaction conditions are optimized to avoid side reactions such as over-alkylation or decomposition of sensitive groups.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Piperazine substitution Pd-catalyst, base, solvent (DMF, DMSO) High regioselectivity required
Acetylation of piperazine Acetic anhydride, mild base (pyridine) Controlled temperature to avoid over-acetylation
Sulfonamide formation 3,5-dichlorobenzenesulfonyl chloride, cyclobutylamine, base (Et3N) Low temperature to control exotherm
Benzylation of sulfonamide Benzyl halide/tosylate, base (K2CO3, NaH) Anhydrous conditions to prevent hydrolysis

Purification and Characterization

  • Purification steps include column chromatography, recrystallization, and preparative HPLC to ensure high purity.
  • Characterization is performed by NMR (1H, 13C), mass spectrometry, IR spectroscopy, and elemental analysis to confirm structure and purity.

Research Findings and Practical Considerations

  • The European patent EP 2 439 207 A1 describes similar sulfonamide compounds and their preparation, highlighting the importance of mild reaction conditions to preserve sensitive functional groups such as fluorine and acetylated piperazine.
  • The use of palladium-catalyzed amination is preferred for introducing piperazine units due to its high efficiency and regioselectivity.
  • Sulfonamide formation is a well-established reaction but requires careful control of moisture and temperature to avoid side reactions.
  • The cyclobutyl amine moiety is introduced early to ensure compatibility with subsequent steps.
  • The final coupling step is critical and often requires screening of bases, solvents, and temperatures to maximize yield and minimize impurities.

Summary Table of Preparation Steps

Step No. Intermediate/Reaction Reagents/Conditions Purpose
1 2-fluoro-4-halobenzyl + piperazine Pd catalyst, base, DMF Install piperazine on benzyl
2 Piperazine acetylation Acetic anhydride, pyridine Acetylate piperazine nitrogen
3 3,5-dichlorobenzenesulfonyl chloride + cyclobutylamine Et3N, DCM, 0°C to RT Form sulfonamide
4 Benzylation of sulfonamide nitrogen Benzyl halide, K2CO3, anhydrous solvent Couple benzyl and sulfonamide
5 Purification and characterization Chromatography, recrystallization Obtain pure target compound

This detailed preparation outline provides a professional and authoritative guide to synthesizing this compound, based on patent disclosures and chemical synthesis literature. The methods emphasize selective functional group transformations, mild reaction conditions, and careful purification to achieve the desired compound with high purity and yield.

Q & A

Q. How can the crystal structure of this compound be determined using SHELXL, and what challenges arise during refinement?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to collect intensity data. Process data with SHELX programs: SHELXD for phase solution and SHELXL for refinement . Challenges include handling disorder in flexible groups (e.g., cyclobutyl or acetylpiperazine moieties). Apply anisotropic displacement parameters for non-H atoms and use restraints for geometrically constrained regions. Validate refinement with R-factor convergence (<5%) and check for residual electron density peaks. For high-resolution data, consider twin refinement if rotational pseudosymmetry is observed .

Q. What synthetic strategies are recommended for optimizing the yield of this sulfonamide derivative?

  • Methodological Answer : Employ flow chemistry coupled with Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, reagent stoichiometry). Use statistical models (e.g., response surface methodology) to identify critical variables. For example, in analogous sulfonamide syntheses, stepwise coupling of fluorobenzyl intermediates with sulfonyl chlorides under inert atmospheres improves yields . Monitor reaction progress via HPLC or inline FTIR to minimize side-product formation.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA HCS guidelines: Use PPE (nitrile gloves, lab coat, safety goggles) to prevent skin/eye contact. Conduct operations in a fume hood with HEPA filtration to avoid aerosol exposure. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified waste management. Store in airtight containers at 2–8°C under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can molecular docking studies using AutoDock Vina elucidate this compound’s binding affinity to dopamine D3 receptors?

  • Methodological Answer : Prepare the receptor structure (e.g., D3 receptor PDB: 3PBL) by removing water molecules and adding polar hydrogens. Generate ligand 3D conformers using Open Babel, then dock with AutoDock Vina using a grid box centered on the orthosteric binding site (size: 25 ų). Set exhaustiveness to 20 for thorough sampling. Analyze top poses for hydrogen bonds with Ser192/Val189 and π-π stacking with Phe346. Compare binding scores to known antagonists (e.g., SB-277011) to infer selectivity .

Q. What computational basis sets are optimal for studying the electronic properties of this compound via DFT?

  • Methodological Answer : Use correlation-consistent basis sets (e.g., cc-pVTZ) for accurate electron correlation modeling. For geometry optimization, apply the B3LYP functional with a 6-31G(d) basis set. For NMR chemical shift prediction, combine gauge-including atomic orbitals (GIAO) with the mPW1PW91 functional. Validate against experimental X-ray data (e.g., bond lengths ±0.02 Å) to ensure reliability .

Q. How can pharmacophore modeling guide SAR studies for enhancing this compound’s enzyme inhibitory activity?

  • Methodological Answer : Develop a pharmacophore model using Phase (Schrödinger) by aligning active analogs (e.g., 3,5-dichloro-N-aryl sulfonamides). Key features: (1) Aromatic ring (3,5-dichloro substitution) as a hydrophobic site; (2) Sulfonamide group as a hydrogen bond acceptor; (3) Fluorobenzyl moiety for π-donor interactions. Test virtual libraries for fit scores >1.5 and synthesize top candidates. Validate via enzyme assays (e.g., carbonic anhydrase inhibition) .

Q. How should researchers resolve contradictions between computational and experimental data (e.g., bond angles or torsional strain)?

  • Methodological Answer : For discrepancies in bond angles, compare DFT-optimized geometries (using ωB97X-D/def2-TZVP) with SC-XRD data. If torsional strain in the cyclobutyl group varies, assess solvent effects via implicit (SMD) or explicit solvent models. For electronic contradictions (e.g., dipole moments), re-evaluate basis set completeness or include dispersion corrections (e.g., D3BJ) .

Q. What formulation strategies improve the aqueous solubility of this lipophilic compound for in vivo studies?

  • Methodological Answer : Use co-solvent systems (e.g., PEG 400:ethanol, 70:30 v/v) or micellar encapsulation (e.g., TPGS micelles). For nanoparticle formulations, employ solvent evaporation with PLGA (50:50 lactide:glycolide) at 10% loading. Characterize solubility via shake-flask method (pH 7.4 PBS) and stability via HPLC-UV over 24h .

Data Integration and Validation

Q. How do X-ray crystallography and DFT calculations complement each other in characterizing this compound?

  • Methodological Answer : SC-XRD provides precise bond lengths/angles, while DFT predicts electronic properties (e.g., electrostatic potential maps). Overlay DFT-optimized structures with X-ray coordinates (RMSD <0.1 Å) to validate computational models. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O bonds) observed in crystal packing .

Q. What statistical approaches are suitable for analyzing dose-response data in this compound’s anticancer assays?

  • Methodological Answer :
    Fit dose-response curves using nonlinear regression (four-parameter logistic model) in GraphPad Prism. Calculate IC50 values with 95% confidence intervals. For synergy studies (e.g., with cisplatin), apply the Chou-Talalay method (Combination Index <1 indicates synergy). Validate with ANOVA and post-hoc Tukey tests for significance (p<0.05) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[4-(4-Acetylpiperazin-1-yl)-2-fluorobenzyl]-3,5-dichloro-N-cyclobutyl-benzenesulfonamide

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